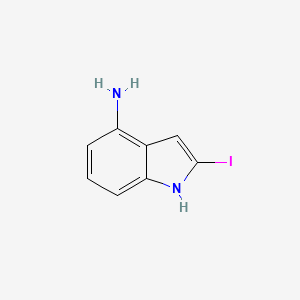

2-iodo-1H-indol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2 |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

2-iodo-1H-indol-4-amine |

InChI |

InChI=1S/C8H7IN2/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,11H,10H2 |

InChI Key |

JMOPNBCGCWAEAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1)I)N |

Origin of Product |

United States |

Reactivity and Derivatization of 2 Iodo 1h Indol 4 Amine

Transformations Involving the C2-Iodine Atom

The carbon-iodine bond at the C2 position is a key site for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and other transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C2-iodo group of 2-iodo-1H-indol-4-amine serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of the iodoindole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or vinyl substituents at the C2 position. While specific examples for this compound are not prevalent in the searched literature, the Suzuki-Miyaura coupling is a general and effective method for the functionalization of iodoindoles. researchgate.netresearchgate.net For instance, various 2-iodo-glycals have been successfully coupled with aromatic and aliphatic boronic acids to yield 1,2-C,C-disubstituted glycals. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C2 position of the indole (B1671886) and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netnih.gov This method is instrumental in the synthesis of 2-alkynylindoles, which are valuable intermediates for further synthetic elaborations. acs.orgnih.gov A variety of polysubstituted indoles can be prepared in moderate to excellent yields using this method. nih.gov

Heck Coupling: The Heck reaction enables the arylation or vinylation of the C2 position by coupling the iodoindole with an alkene in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is advantageous for creating C-C bonds with readily available alkene starting materials. nih.gov Aqueous conditions have been developed for the Heck cross-coupling of iodo- and bromo-indoles, demonstrating the versatility of this reaction. nih.gov

Stille Coupling: In the Stille reaction, the iodoindole is coupled with an organotin compound. This reaction is known for its tolerance of a wide range of functional groups. mdpi.com While yields can sometimes be moderate, it provides a viable route for introducing various organic moieties at the C2 position. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C2-Iodine Position of Indole Derivatives

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki | Organoboron Compound | Pd catalyst, Base | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C-C (Alkynyl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl/Vinyl) |

| Stille | Organotin Compound | Pd catalyst | C-C |

While direct nucleophilic aromatic substitution on the electron-rich indole ring is generally challenging, activation of the ring system can facilitate such reactions. For instance, the introduction of an N-oxide or other electron-withdrawing groups can render the C2 position susceptible to nucleophilic attack. nii.ac.jpacs.org In some cases, metal-catalyzed processes can also enable nucleophilic substitution-like transformations. core.ac.uk

Beyond cross-coupling, the versatile C-I bond can be transformed into various other functional groups:

C-C Bond Formation: As detailed in the cross-coupling section, a plethora of methods exist to form new carbon-carbon bonds at the C2 position. clockss.org

C-N Bond Formation: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds, although this is more commonly applied to aryl halides in general. Cascade reactions involving an initial amination followed by an intramolecular Heck reaction have been developed for indole synthesis from o-bromoanilines.

C-H Bond Formation (Deiodination): The iodine atom can be removed and replaced with a hydrogen atom through various reduction methods, including catalytic hydrogenation or reaction with reducing agents like tri-n-butyltin hydride or by simple decarboxylation of a related carboxylic acid precursor. acs.org

Reactions at the C4-Amine Moiety

The primary amine at the C4 position is a nucleophilic center and readily undergoes reactions typical of primary aromatic amines.

Acylation: The C4-amine can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is fundamental for introducing a wide variety of acyl groups.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides or other alkylating agents. nih.govnih.govnih.gov Base-catalyzed N-1-indole addition to a preformed α-iminoketone has been demonstrated as a method for N-alkylation. nih.gov

Amide Formation: As mentioned, acylation leads to the formation of amide derivatives. A series of indole-based benzamide and caffeic acid amide analogues have been synthesized by reacting 5-aminoindole with various benzoic or caffeic acid derivatives using coupling agents like EDCI and HOBt. nih.gov

Urea Formation: The primary amine can react with isocyanates to form urea derivatives. Alternatively, reaction with phosgene or its equivalents, followed by treatment with another amine, can also yield ureas. These derivatives are of interest in medicinal chemistry. nih.gov

Table 2: Reactions at the C4-Amine Moiety

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride, Anhydride, Carboxylic acid | Amide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

Ring-Closing Reactions Involving the Amine for Fused Heterocycles

The 4-amino group of this compound serves as a versatile nucleophile for the construction of fused heterocyclic systems. Intramolecular cyclization reactions involving this amine are key strategies for synthesizing more complex, polycyclic indole derivatives. These reactions often proceed via the formation of a new ring fused to the indole core, typically at the C4 and C5 positions.

One common approach involves the reaction of the 4-amino group with a bifunctional reagent, where one functional group reacts with the amine and the other facilitates cyclization onto the indole's benzene (B151609) ring. For instance, condensation with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridinone or dihydropyridine rings after an initial Michael addition followed by an intramolecular cyclization and subsequent oxidation/aromatization.

Palladium-catalyzed intramolecular cyclization is another powerful method. mdpi.com In these processes, a substituent introduced onto the 4-amino group, which contains an alkyne or alkene moiety, can undergo a Pd-catalyzed cyclization onto the C5 position of the indole ring. mdpi.com The specific conditions, including the choice of palladium catalyst, ligands, and solvent, are crucial for achieving high yields and selectivity. mdpi.com

Furthermore, electrophilic cyclization can be employed. nih.gov After N-functionalization of the 4-amino group with a suitable unsaturated side chain, treatment with an electrophilic reagent like iodine (I2) can trigger an iodocyclization cascade. acs.org This reaction forms a new heterocyclic ring and incorporates an additional iodine atom, which can be used for further synthetic transformations. nih.govacs.org

The synthesis of furoindolin-2-one structures, for example, has been achieved through oxidative cyclization strategies, highlighting the potential for forming various fused systems. mdpi.com These ring-closing reactions are fundamental in expanding the chemical diversity of the this compound scaffold, providing access to novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

N1-Functionalization of the Indole Nitrogen

Protecting Group Strategies for the Indole Nitrogen

The indole nitrogen (N1) often requires protection during synthetic sequences to prevent unwanted side reactions and to control regioselectivity in subsequent functionalization steps. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

For indoles, a variety of N-protecting groups can be employed. The 2-phenylsulfonylethyl group has been demonstrated as a useful alkyl protecting group for the indole nitrogen. researchgate.net It is readily attached to the nitrogen and can be removed under basic conditions through a reverse Michael reaction. researchgate.net Another common strategy involves the use of sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), which enhance the acidity of the N-H proton and can be cleaved under reductive or basic conditions.

Carbamate-based protecting groups, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are also widely used. The Boc group, for instance, is typically introduced using di-tert-butyl dicarbonate (Boc)2 and is stable to a wide range of non-acidic conditions, but it is easily removed with acids like trifluoroacetic acid (TFA). The selection of a protecting group must consider the other functional groups present in the this compound molecule, particularly the reactive 4-amino group, which may require its own orthogonal protection strategy.

| Protecting Group | Abbreviation | Introduction Reagent Example | Cleavage Condition Example | Reference |

| 2-Phenylsulfonylethyl | - | 2-Phenylsulfonylethyl chloride | Sodium hydride or DBN | researchgate.net |

| Tosyl | Ts | Tosyl chloride (TsCl) | Sodium hydroxide (NaOH) | |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2 | Trifluoroacetic acid (TFA) | researchgate.net |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H2/Pd) |

N-Alkylation and N-Arylation Reactions

Direct functionalization of the indole N1-position through N-alkylation and N-arylation provides a straightforward route to a diverse range of derivatives.

N-Alkylation is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net An alternative strategy to obtain N-alkylated indoles involves a two-step, one-pot procedure starting from the corresponding indoline. nih.gov This method consists of the N-alkylation of the indoline followed by an oxidation step to restore the indole aromaticity. nih.gov Iron-catalyzed "borrowing hydrogen" methodology, using alcohols as alkylating agents, represents a more atom-economical approach. nih.gov

N-Arylation reactions, such as the Buchwald-Hartwig or Ullmann coupling, are effective for forming a C-N bond between the indole nitrogen and an aryl group. These cross-coupling reactions typically employ a copper or palladium catalyst. For example, ligand-free copper(I) iodide (CuI) in DMF can catalyze the N-arylation of amines with aryl iodides. researchgate.net The choice of catalyst, ligand (if any), base, and solvent system is crucial for achieving high yields and accommodating various functional groups on both the indole and the aryl partner.

| Reaction Type | Reagents | Catalyst Example | Key Features | References |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | - | Standard and widely used method. | researchgate.net |

| N-Alkylation via Indoline | Alcohol, Indoline | Tricarbonyl(cyclopentadienone) iron complex | Two-step, one-pot process involving oxidation. | nih.gov |

| N-Arylation (Ullmann-type) | Aryl iodide, Base (e.g., K2CO3) | Copper(I) iodide (CuI) | Can often be performed without a ligand. | researchgate.net |

Late-Stage N-Alkenylative Modifications of Indolic Scaffolds

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is a highly valuable strategy in drug discovery and chemical biology. For indolic scaffolds, late-stage N-alkenylative modification allows for the direct installation of a versatile chemical handle onto the core structure. nih.govnih.gov

A recently developed method utilizes a chemo- and regioselective phosphine-mediated propiolate hydroamination. nih.govfigshare.com This reaction proceeds under mild conditions and demonstrates broad applicability to various indole derivatives. nih.gov The process involves the activation of a propiolate by a phosphine (B1218219) catalyst, which generates a highly basic intermediate capable of deprotonating the indole N-H bond. nih.gov The subsequent reaction leads to the formation of an N-alkenylated indole product containing an α,β-unsaturated ester moiety. nih.gov This newly installed group can serve as a versatile handle for further synthetic manipulations, such as Michael additions or cycloadditions, enabling bisconjugation and macrocyclization of indolic scaffolds. nih.govnih.gov This strategy is particularly powerful as it avoids the need for pre-functionalized starting materials, offering an efficient route to complex derivatives. nih.gov

Reactivity of Other Positions on the Indole Nucleus

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the indole nucleus. The regioselectivity of EAS on this compound is governed by the combined electronic effects of the existing substituents: the 4-amino group and the 2-iodo group.

The indole ring itself is an electron-rich aromatic system. The nitrogen atom in the pyrrole (B145914) ring strongly directs electrophiles to the C3 position. msu.edu This preference is due to the ability of the nitrogen to stabilize the cationic intermediate (the arenium ion) formed upon electrophilic attack at C3 without disrupting the aromaticity of the benzene ring. msu.edu

In this compound, two main factors influence the substitution pattern:

4-Amino Group: The amino group is a powerful activating group and an ortho, para-director. masterorganicchemistry.com Relative to the C4 position, the ortho positions are C3 and C5, and the para position is C7. Therefore, the amino group strongly directs incoming electrophiles to the C3, C5, and C7 positions.

2-Iodo Group: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of resonance electron donation. youtube.com The iodo group at C2 would direct electrophiles to the C3 position (ortho).

Predicted Outcome:

The directing effects of the powerful activating amino group and the inherent reactivity of the indole nucleus converge on the C3 position . The amino group directs to C3 (ortho), and the indole system itself is most nucleophilic at C3. The iodo group also directs to C3. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C3 position. Attack at other positions, such as C5 or C7 (directed by the amino group), is possible but likely to be minor compared to substitution at the highly activated and electronically favored C3 position.

| Position | Directing Effect from 4-NH2 | Directing Effect from 2-I | Inherent Indole Reactivity | Predicted Outcome |

| C3 | ortho (Activating) | ortho (Deactivating) | Highly Favored | Major Product |

| C5 | ortho (Activating) | - | Less Favored | Minor Product |

| C6 | meta (Disfavored) | - | Less Favored | Unlikely |

| C7 | para (Activating) | - | Less Favored | Minor Product |

Based on the conducted research, there is no publicly available scientific literature detailing the specific reactivity and derivatization of This compound in the context of the requested cycloaddition reactions, cascade and multi-component reactions, tandem cyclization/functionalization sequences, or the modular assembly of indole-fused heterocycles.

The search for scholarly articles, academic papers, and patents did not yield any specific examples or detailed research findings on the behavior of this compound in these particular types of chemical transformations. While the synthesis of this compound is mentioned in patent literature, its subsequent use in the specified advanced organic reactions is not described.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline provided in the user's request. Generating content for the specified sections and subsections would require speculative information that is not supported by verifiable research.

To maintain scientific accuracy and adhere to the user's instructions of focusing solely on the requested topics for this specific compound, this article cannot be generated at this time. Further research in the field of synthetic organic chemistry may, in the future, provide the necessary data to address the reactivity and derivatization of this compound in these areas.

Advanced Methodologies and Techniques in the Study of 2 Iodo 1h Indol 4 Amine

Catalytic Systems and Ligand Design for Indole (B1671886) Functionalization

The functionalization of the indole nucleus is often achieved through transition-metal-catalyzed cross-coupling reactions. The design of catalytic systems, particularly the choice of metal and coordinating ligands, is crucial for controlling regioselectivity and reaction efficiency.

Palladium-based catalysts are widely employed for C-H functionalization of indoles. nih.gov For instance, a Pd(II)-catalyzed C-H arylation of free (NH) indoles using a directing group at the C3 position can achieve C4-arylation. nih.gov The catalyst system, often involving Pd(OAc)₂, can operate without the need for an additional transient directing group, streamlining the synthetic process. nih.gov The choice of solvent, such as a mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA), is also critical to the success of these transformations. nih.gov

Copper-catalyzed reactions represent another important avenue for indole synthesis. Copper(II)-catalyzed domino coupling and cyclization processes can assemble 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids under aerobic conditions. organic-chemistry.org Furthermore, the combination of CuI with ligands like L-proline facilitates the cyclization of compounds such as 2-bromotrifluoroacetanilide with alkynes to form the corresponding indole. organic-chemistry.org

Other transition metals have also been utilized in novel catalytic systems. A cobalt-based system with a tetradentate phosphine (B1218219) ligand has shown high activity for the methylation of C-H bonds in indoles using methanol (B129727) as the methylating agent. organic-chemistry.org Additionally, iridium(III) photosensitizers can catalyze the radical cyclization of enamines to produce indoles under mild, aerobic conditions. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / AgOAc | C4-H Arylation of C3-carbonyl indoles | Directs arylation to the C4 position; operates without transient directing groups. | nih.gov |

| Cu(II) / Aerobic conditions | Domino coupling/cyclization | Assembly of 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids. | organic-chemistry.org |

| CuI / L-proline | Cyclization | Forms indoles from 2-bromotrifluoroacetanilide and alkynes. | organic-chemistry.org |

| Co salt / Tetradentate phosphine ligand | C-H Methylation | Uses methanol as a methylating agent for C-H bonds in indoles. | organic-chemistry.org |

| Iridium(III) photosensitizer | Radical Cyclization | Prepares indoles from enamines under air atmosphere. | organic-chemistry.org |

Electrochemical Synthesis and Functionalization Protocols

Electrochemical methods offer a powerful and environmentally friendly alternative to traditional chemical synthesis, often avoiding the need for metal catalysts and harsh oxidants. organic-chemistry.org An electrochemical approach for the iodoamination of indole derivatives introduces both C-N and C-I bonds in a single step. organic-chemistry.org

This process is typically conducted in an undivided cell at a constant current, using ammonium (B1175870) iodide (NH₄I) as both the electrolyte and the iodine source. organic-chemistry.org The reaction is metal- and oxidant-free, proceeding under mild conditions in a solvent mixture like CH₃CN/DMSO. organic-chemistry.org This technique has been successfully applied to a broad range of over 80 indole derivatives, demonstrating high yields and excellent functional group compatibility. organic-chemistry.org Mechanistic studies suggest the involvement of N-centered radical intermediates. organic-chemistry.org The utility of this method extends to late-stage functionalization of complex molecules and even the gram-scale synthesis and radiosynthesis of ¹³¹I-labeled compounds. organic-chemistry.orgbeilstein-journals.org

| Method | Key Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Electrochemical Iodoamination | Undivided cell, constant current (12 mA), RVC anode, Ni foam cathode, NH₄I, CH₃CN/DMSO, room temperature. | Dual functionalization of indoles (C-N and C-I bond formation). Metal- and oxidant-free. High yields. | organic-chemistry.orgbeilstein-journals.org |

| Electrochemical C-H Cyanation | Undivided cell, tris(4-bromophenyl)amine (B153671) as redox catalyst, TMSCN as cyano source. | Site-selective cyanation of indoles without transition metals or chemical oxidants. | organic-chemistry.org |

Continuous Flow Chemistry Applications for Synthesis and Derivatization

Continuous flow chemistry is transforming chemical synthesis by offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. mt.combeilstein-journals.org This technology utilizes microreactors or tubes where reactants are pumped continuously, allowing for precise control of temperature, pressure, and residence time. mt.comscielo.br

Flow chemistry has been effectively applied to classical indole syntheses. For example, the Hemetsberger–Knittel synthesis, when transitioned from batch or microwave conditions to a flow system, resulted in a significant reduction in reaction time (from hours or minutes to about one minute) while maintaining comparable yields. mdpi.com Similarly, the Reissert indole synthesis, specifically the reductive cyclization step, can be performed in an H-cube flow system to produce indole-2-carboxylic acid ethyl esters in a very short time. mdpi.com

Green Chemistry Approaches in the Synthesis of 2-Iodo-1H-indol-4-amine

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies are applicable to the synthesis of iodo-indoles.

The electrochemical iodoamination described previously is a prime example of a green approach, as it is free of metals and external chemical oxidants. organic-chemistry.org Other green methods for indole synthesis focus on alternative energy sources and benign solvents. Visible light has been used to catalyze the synthesis of bis(indolyl)methanes from indoles and aldehydes without any catalyst or solvent, making the process highly economical and environmentally friendly. openmedicinalchemistryjournal.com

Water, as a non-toxic and abundant solvent, is another cornerstone of green chemistry. openmedicinalchemistryjournal.com The use of dodecylsulfonic acid as a catalyst in water has been reported for the synthesis of bis(indolyl)methanes. openmedicinalchemistryjournal.com Reusable solid catalysts, such as cellulose (B213188) sulfuric acid and Indion Ina 225H resin, also contribute to greener synthetic routes by minimizing waste and allowing for easy separation and reuse. openmedicinalchemistryjournal.com These approaches, focused on minimizing waste, avoiding hazardous materials, and improving energy efficiency, are directly relevant to the sustainable synthesis of this compound. researchgate.net

Theoretical and Computational Investigations of 2 Iodo 1h Indol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is frequently used to predict the geometry and electronic properties of indole (B1671886) derivatives. researchgate.netniscpr.res.in For a molecule like 2-iodo-1H-indol-4-amine, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. asianpubs.orgrdd.edu.iqresearchgate.netdoi.org

These calculations yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. The results help in understanding how the substituents—the iodine atom at the C2 position and the amine group at the C4 position—influence the geometry of the core indole ring system.

Furthermore, DFT is used to calculate key energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.inrdd.edu.iq A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.netrdd.edu.iq For this compound, the amine group would be an electron-donating center, while the iodine could act as a site for various reactions.

Hypothetical DFT-Calculated Geometrical Parameters for this compound This table presents expected values based on calculations of similar indole structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C2-I | ~2.10 |

| C4-N | ~1.38 | |

| N1-H | ~1.01 | |

| C2-C3 | ~1.37 | |

| Bond Angle (°) | C(3)-C(2)-I | ~128.0 |

| C(5)-C(4)-N | ~121.0 | |

| C(2)-N(1)-C(7a) | ~109.0 |

Ab Initio Methods for Electronic Structure Analysis

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy than standard DFT for electronic structure analysis, though at a greater computational expense. rdd.edu.iqresearchgate.net

For this compound, these high-level calculations would serve to benchmark the results obtained from DFT. researchgate.net They are particularly valuable for studying excited states and complex electronic phenomena where DFT functionals might be less reliable. nih.gov For instance, analyzing the excited states is crucial for understanding the photophysical properties of the molecule. While DFT can sometimes incorrectly order electronic states in indoles, advanced ab initio methods provide a more definitive picture of the electronic landscape. nih.gov

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers that govern reaction rates and selectivity.

Computational Studies of C-I and C-N Bond Formation Pathways

The synthesis of this compound involves the formation of key carbon-iodine (C-I) and carbon-nitrogen (C-N) bonds. Computational studies can model the mechanisms of these bond-forming reactions.

The formation of the C-I bond typically occurs through electrophilic iodination of an indole precursor. Computational models can investigate the transition state of this reaction, clarifying the role of the iodinating agent and the electronic influence of other substituents on the indole ring.

The formation of C-N bonds, particularly in the context of creating more complex molecules from the this compound scaffold, is often achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netwikipedia.org DFT calculations are widely used to study the catalytic cycles of these reactions, which typically involve steps like oxidative addition, ligand exchange, and reductive elimination. acs.orgnih.gov For a reaction involving this compound, computational models would track the palladium catalyst as it inserts into the C-I bond (oxidative addition) and subsequently forms a new C-N bond (reductive elimination). wikipedia.org Such studies can also explore enzyme-catalyzed C-N bond formation, revealing complex multi-step pathways. nih.gov

Analysis of Transition States and Activation Barriers in Synthetic Transformations

A primary goal of mechanistic computational studies is to identify the transition state (TS)—the highest energy point along a reaction coordinate. The energy of the TS relative to the reactants determines the activation energy or barrier of the reaction. acs.orgacs.org By comparing the activation barriers of competing reaction pathways, chemists can predict which product is likely to form (kinetic control) and under what conditions. rsc.orgchemrxiv.org

For transformations involving this compound, computational chemists would model potential reaction pathways, such as further functionalization at the amine group or substitution at other positions on the indole ring. By calculating the free energy profile, including all intermediates and transition states, a detailed understanding of the reaction's kinetics and thermodynamics can be achieved. rsc.orgchinesechemsoc.orgroyalsocietypublishing.org For example, DFT calculations can reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway by locating the relevant transition states and intermediates. royalsocietypublishing.org

Role of Substituents and Catalysts in Reaction Selectivity

The substituents on the indole ring (iodo and amino groups) and the choice of catalyst are critical in directing the outcome of a reaction. Computational studies can systematically probe these effects. rsc.orgiipseries.org

Substituent Effects : The electron-donating nature of the amino group and the electronic and steric properties of the iodine atom significantly influence the reactivity of the indole ring. DFT calculations can quantify these effects by analyzing how substituents alter the electron distribution and orbital energies of the molecule. rsc.orgnih.govresearchgate.netmdpi.com For instance, studies on other substituted indoles have shown that electron-donating groups generally increase the reactivity of the indole toward electrophiles, while electron-withdrawing groups decrease it. nih.govacs.orgnih.gov Computational models can predict the most reactive site (regioselectivity) for a given reaction, such as C-H functionalization, by comparing the activation barriers for attack at different positions (e.g., C3, C5, C6, C7). acs.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations

No specific research data is available for this compound.

Investigation of Preferred Conformations of this compound

No specific research data is available.

Intermolecular Interaction Modeling (e.g., with reagents or solvents)

No specific research data is available.

Spectroscopic Property Prediction (Theoretical)

No specific research data is available for this compound.

Computational Prediction of Vibrational (IR, Raman) Spectra

No specific research data is available.

Theoretical UV-Vis and NMR Spectral Analysis

No specific research data is available.

Applications in Chemical Synthesis and Scaffold Engineering

2-Iodo-1H-indol-4-amine as a Building Block for Complex Polycyclic Systems

The indole (B1671886) nucleus is a prevalent motif in many natural products and medicinally important compounds. nsf.govnih.govnih.gov The presence of both a reactive iodine atom and a nucleophilic amine group on the this compound scaffold makes it a valuable precursor for the synthesis of intricate polycyclic systems.

The iodine at the C2 position can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. mdpi.comacs.org These reactions allow for the introduction of diverse aryl, alkynyl, and alkenyl substituents, respectively, thereby extending the carbon framework and facilitating the construction of fused ring systems. For instance, intramolecular coupling reactions can lead to the formation of novel polycyclic aromatic compounds. tandfonline.comacs.org

The amine group at the C4 position offers another site for synthetic elaboration. It can undergo reactions like N-arylation or acylation, which can be followed by cyclization to form additional heterocyclic rings fused to the indole core. beilstein-journals.org Tandem reactions that involve both the iodo and amino functionalities can lead to the rapid assembly of complex polycyclic structures from simple starting materials.

Scaffold Diversification Strategies for the Development of Novel Chemical Entities

Scaffold diversification is a key strategy in medicinal chemistry for exploring new chemical space and identifying novel bioactive molecules. nih.govacs.org this compound is an excellent starting point for such diversification efforts due to its modifiable functional groups.

Late-stage functionalization is a powerful approach where complex molecules are modified in the final steps of a synthesis. ethz.ch The iodo group on this compound is particularly amenable to this strategy. It can be transformed into a variety of other functional groups through metal-catalyzed cross-coupling reactions or nucleophilic substitution. acs.org This allows for the generation of a library of analogs with diverse substituents at the 2-position, each with potentially unique biological activities.

Furthermore, the indole core itself can be modified through skeletal editing techniques. For example, nitrogen atom insertion has been reported as a method to transform indoles into quinazolines or quinoxalines, which are important bioisosteres. ethz.ch Such transformations dramatically alter the core scaffold, leading to the creation of entirely new classes of compounds. The development of novel chemical entities often involves the strategic incorporation of unique building blocks to explore new areas of chemical space. researchgate.net

Strategies for Incorporating this compound into Larger Molecular Architectures

The incorporation of this compound into larger molecular architectures, such as peptides or polymers, can impart unique properties to the resulting materials. Several strategies can be employed for this purpose.

One common approach is through peptide macrocyclization. rsc.org The amine group of this compound can be incorporated into a peptide sequence through standard solid-phase peptide synthesis. The iodo group can then be utilized in a subsequent macrocyclization step, for example, through an intramolecular Sonogashira or Suzuki coupling with another functional group on the peptide chain. This can lead to the formation of conformationally constrained cyclic peptides with potential therapeutic applications.

Another strategy involves using the iodo group for polymerization reactions. For example, it can serve as a monomer in transition-metal-catalyzed polymerization reactions, leading to the formation of indole-containing polymers with interesting electronic and optical properties.

The following table summarizes some of the key coupling reactions that can be used to incorporate this compound into larger structures:

| Coupling Reaction | Reactant Partner | Resulting Linkage |

| Suzuki Coupling | Boronic acids/esters | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal alkynes | C-C (Aryl-Alkynyl) |

| Heck Coupling | Alkenes | C-C (Aryl-Alkenyl) |

| Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amine) |

| Stille Coupling | Organostannanes | C-C (Aryl-Aryl/Alkenyl) |

These reactions provide a versatile toolkit for chemists to append the this compound scaffold to a wide variety of molecular backbones. mdpi.comacs.org

Exploitation of this compound for Material Science Applications (Theoretical Basis)

The unique electronic properties of the indole ring system, coupled with the ability to tune these properties through substitution, make this compound and its derivatives promising candidates for applications in material science. rsc.org The theoretical basis for these applications lies in the molecular and electronic structure of the compound.

The indole nucleus is an electron-rich aromatic system. The introduction of an iodine atom, a halogen bond donor, can influence the intermolecular interactions and solid-state packing of the molecules. acs.org This can have significant implications for properties like charge transport and photoluminescence in organic electronic devices.

Furthermore, the ability to create extended π-conjugated systems through polymerization or by incorporating the scaffold into larger polycyclic aromatic structures can lead to materials with tailored optical and electronic properties. uochb.cz For example, derivatives of this compound could potentially be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The amino group can also play a role in modulating the electronic properties and facilitating self-assembly through hydrogen bonding.

Computational studies can be used to predict the electronic and optical properties of derivatives of this compound, guiding the design and synthesis of new materials with desired functionalities. researchgate.net

Q & A

Q. How can researchers address ethical concerns in sharing data involving bioactive derivatives?

- Methodological Answer : For data with dual-use potential (e.g., antimicrobial resistance studies), anonymize datasets by removing synthetic routes to critical intermediates. Follow institutional review board (IRB) guidelines for in vivo studies. Use controlled-access repositories (e.g., EMBL-EBI) for sensitive data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.